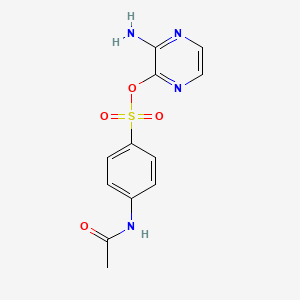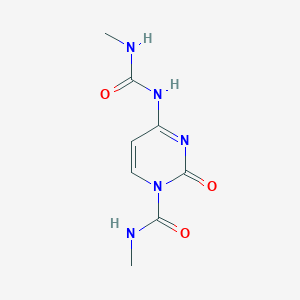
N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- typically involves multi-step organic reactions. One common method includes the reaction of pyrimidine derivatives with methylamine and carbonyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: Another diazine compound with similar biological activities.
Pyrazine: Known for its applications in pharmaceuticals and agrochemicals.
Other Pyrimidine Derivatives: Compounds like cytosine, thymine, and uracil, which are essential components of nucleic acids.
Uniqueness
1(2H)-PYRIMIDINECARBOXAMIDE,N-METHYL-4-[[(METHYLAMINO)CARBONYL]AMINO]-2-OXO- stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
76692-37-0 |
|---|---|
Formule moléculaire |
C8H11N5O3 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
N-methyl-4-(methylcarbamoylamino)-2-oxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C8H11N5O3/c1-9-6(14)11-5-3-4-13(7(15)10-2)8(16)12-5/h3-4H,1-2H3,(H,10,15)(H2,9,11,12,14,16) |
Clé InChI |
RJVISXOOYBKVMF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC1=NC(=O)N(C=C1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


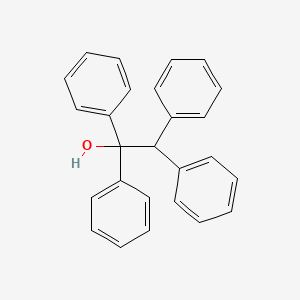
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
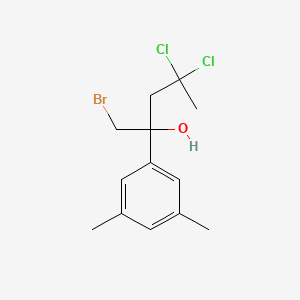

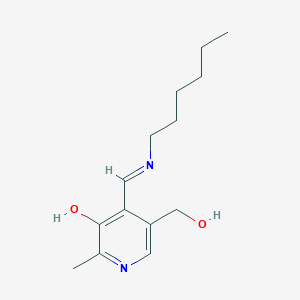
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
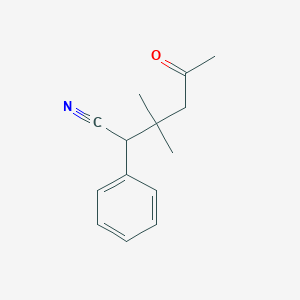


![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
